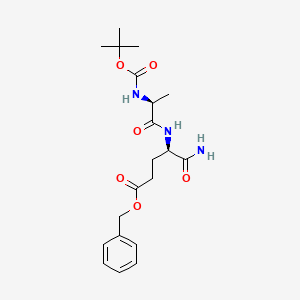

BOC-ALA-D-GLU(OBZL)-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

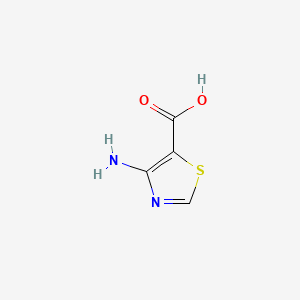

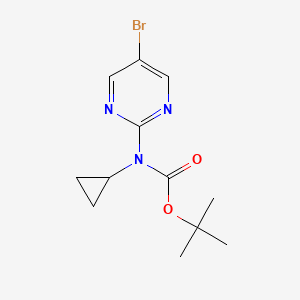

BOC-ALA-D-GLU(OBZL)-NH2, also known as BADG, is a synthetic peptide meticulously developed for its broad applications in scientific research . This engineered peptide boasts a unique array of characteristics, including its versatile substrate binding ability, exceptional stability, and ease of manipulation within laboratory settings .

Molecular Structure Analysis

The molecular formula of BOC-ALA-D-GLU(OBZL)-NH2 is C20H29N3O6 . It has a molecular weight of 407.47 .Physical And Chemical Properties Analysis

BOC-ALA-D-GLU(OBZL)-NH2 is a solid at room temperature . It is soluble in DMSO . The storage temperature is recommended to be -20°C .Aplicaciones Científicas De Investigación

A study by Karle et al. (1990) on a related decapeptide demonstrated the formation of parallel zipper arrangements of interacting helical peptide columns in crystals, emphasizing the role of such peptides in the study of crystal structures and molecular interactions (Karle et al., 1990).

Zemlyakov (2005) discussed the synthesis of derivatives of Boc-L-Ala-D-iGln-OBzl and its amide analogs, highlighting the synthetic applications of these compounds (Zemlyakov, 2005).

Bosch et al. (1985) reported on the crystal structure of a similar peptide, demonstrating its α-helical conformation and applications in modeling biological processes such as voltage-dependent pores in bilayer membranes (Bosch et al., 1985).

Another study by Schmitt et al. (1982) on an undecapeptide with a similar structure focused on its synthesis, X-ray crystal structure, and conformation in solution, revealing the stabilizing effect of specific amino acid residues on the α-helical conformation (Schmitt et al., 1982).

Kawabata et al. (1988) synthesized peptide amides of 7-amino-4-methylcoumarin, including a derivative with Boc-Glu(OBzl), to investigate specific substrates for blood-clotting proteases and trypsin, indicating its biomedical applications (Kawabata et al., 1988).

Narita et al. (1986) conducted IR spectroscopic conformational analyses of protected homooligopeptides, including those with Boc-Gly-OBzl structures, to explore their solubility and conformational properties in the solid state (Narita et al., 1986).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

benzyl (4R)-5-amino-4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O6/c1-13(22-19(27)29-20(2,3)4)18(26)23-15(17(21)25)10-11-16(24)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H2,21,25)(H,22,27)(H,23,26)/t13-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWLWWKUNXXPCZ-DZGCQCFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-ala-D-glu(obzl)-NH2 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-diphenyl-6-(9,9'-spirobi[9H-fluoren]-2-yl)-1,3,5-triazine](/img/structure/B578804.png)

![6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B578807.png)

![Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B578809.png)

![tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578814.png)